molecular formula C17H10BrF3N2O3 B11706251 N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide

N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide

Cat. No.: B11706251
M. Wt: 427.2 g/mol
InChI Key: VKHDZQBGLVOMEK-UHFFFAOYSA-N
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Description

N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a brominated isoindoline moiety and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide typically involves multiple stepsThe final step involves the acylation of the amine group with phenylacetyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Properties

Molecular Formula

C17H10BrF3N2O3

Molecular Weight

427.2 g/mol

IUPAC Name

N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide

InChI

InChI=1S/C17H10BrF3N2O3/c18-10-6-7-12-13(8-10)15(25)23(14(12)24)9-22(16(26)17(19,20)21)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

VKHDZQBGLVOMEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(=O)C(F)(F)F

Origin of Product

United States

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